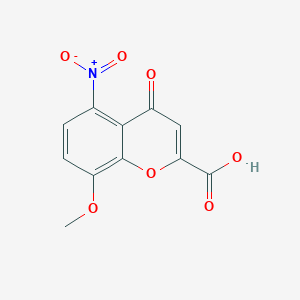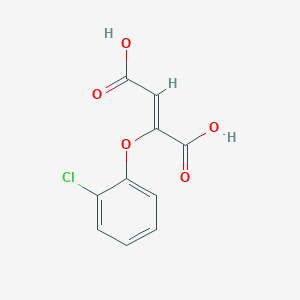![molecular formula C18H17BrF3NO3 B300379 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B300379.png)
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, also known as BPTF inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTF is a protein that plays a crucial role in regulating gene expression and chromatin remodeling. Inhibition of BPTF has been shown to have significant effects on various cellular processes, making it an attractive target for drug discovery and development.
Mechanism of Action
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors work by binding to the bromodomain of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which is responsible for recognizing acetylated lysine residues on histones. This binding prevents 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide from interacting with chromatin and regulating gene expression, leading to changes in cellular processes.
Biochemical and Physiological Effects
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have significant effects on various biochemical and physiological processes. In cancer cells, inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death and sensitize cells to chemotherapy. In addition, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have effects on memory formation and synaptic plasticity in the brain.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in lab experiments is their specificity for 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide, which allows researchers to study the effects of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibition on cellular processes with minimal off-target effects. However, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors can also have limitations, such as their potential toxicity and the need for further optimization to improve their efficacy and pharmacokinetic properties.
Future Directions
There are several future directions for the development and application of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors. One area of research is the development of more potent and selective 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors with improved pharmacokinetic properties. Another area of research is the identification of biomarkers that can predict the response to 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors in cancer patients. Furthermore, the role of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide in various diseases and cellular processes, such as neurodegeneration and immune function, is still being explored and could provide new avenues for drug discovery.
Synthesis Methods
The synthesis of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide involves several steps, including the reaction of 2-bromo-5-methoxybenzoic acid with propyl chloroformate, followed by the reaction of the resulting intermediate with 2-(trifluoromethyl)aniline. The final product is obtained by reacting the intermediate with N,N-dimethylformamide dimethyl acetal and 4-methylmorpholine.
Scientific Research Applications
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide inhibitors have been shown to have potential applications in various areas of scientific research, including cancer biology, epigenetics, and neuroscience. In cancer biology, 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been identified as a promising target for the treatment of various types of cancer, including breast, lung, and prostate cancer. Inhibition of 3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide has been shown to induce cell death in cancer cells and sensitize them to chemotherapy.
properties
Product Name |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
|---|---|
Molecular Formula |
C18H17BrF3NO3 |
Molecular Weight |
432.2 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide |
InChI |
InChI=1S/C18H17BrF3NO3/c1-3-8-26-16-13(19)9-11(10-15(16)25-2)17(24)23-14-7-5-4-6-12(14)18(20,21)22/h4-7,9-10H,3,8H2,1-2H3,(H,23,24) |
InChI Key |
DQQCXFURWMXLFH-UHFFFAOYSA-N |
SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Canonical SMILES |
CCCOC1=C(C=C(C=C1Br)C(=O)NC2=CC=CC=C2C(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![ethyl 2-[(8-methoxy-4-oxo-3,4-dihydro-2H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300306.png)

![ethyl 2-[(8-methoxy-4-oxo-4H-chromen-5-yl)hydrazono]propanoate](/img/structure/B300310.png)





![(S)-(6-methoxy-3-quinolinyl)(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)methanol](/img/structure/B300321.png)
![({[(8-Methyl-2,4-dioxo-3-phenyl-2,3,4,8-tetrahydro-6-pteridinyl)methylene]amino}oxy)acetic acid](/img/structure/B300322.png)